Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate
Description
Properties
Molecular Formula |
C11H11NO4S |
|---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
methyl 2-(hydroxymethyl)-4-methoxy-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C11H11NO4S/c1-15-7-3-6(11(14)16-2)4-8-10(7)12-9(5-13)17-8/h3-4,13H,5H2,1-2H3 |
InChI Key |
BFBIXZWTNPZFAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)OC)SC(=N2)CO |
Origin of Product |
United States |
Preparation Methods
Overview of Benzothiazole Synthesis Relevant to the Target Compound
The benzo[d]thiazole scaffold is generally synthesized via cyclization reactions involving 2-aminothiophenol or its derivatives with suitable electrophilic reagents such as α-haloketones or substituted anilines in the presence of catalysts or under acidic/basic conditions. The methyl ester substituent at position 6 typically arises from starting materials such as methyl aminobenzoates.
Preparation Methods of Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate
General Synthetic Strategy
The preparation of this compound involves multi-step synthesis starting from methyl 4-aminobenzoate derivatives. The key steps include:
- Formation of the benzo[d]thiazole core via cyclization of methyl 4-aminobenzoate with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid.
- Introduction of the hydroxymethyl group at position 2.
- Installation or preservation of the methoxy group at position 4.
- Ester functionality at position 6 is retained from the methyl aminobenzoate precursor.
Detailed Reaction Procedures
Cyclization to Form Methyl 2-Aminobenzo[d]thiazole-6-carboxylate Core
- Reagents and Conditions : Methyl 4-aminobenzoate (1 equiv) is dissolved in glacial acetic acid with potassium thiocyanate (4 equiv). The mixture is stirred at room temperature for 45 minutes, then cooled to 10 °C.
- Bromine (2 equiv) dissolved in acetic acid is added dropwise.
- The reaction mixture is stirred overnight at room temperature.
- Upon completion, the mixture is cooled on ice and basified to pH 8 using 25% ammonia solution.
- The product is isolated by filtration, washed, and dried.
This procedure efficiently produces methyl 2-aminobenzo[d]thiazole-6-carboxylate as a key intermediate for further functionalization.
Introduction of Hydroxymethyl Group at Position 2
- The 2-amino group on the benzo[d]thiazole core can be converted to a hydroxymethyl substituent via selective oxidation or substitution reactions.
- One approach involves reduction followed by hydroxymethylation steps, often employing reagents such as formaldehyde or paraformaldehyde under controlled conditions.
- Detailed protocols for this step are less commonly reported but can be adapted from analogous hydroxymethylation reactions on aromatic amines.
Methoxylation at Position 4
- The methoxy substituent at position 4 can be introduced either by starting with methyl 4-methoxy-aminobenzoate as the precursor or by O-alkylation of a hydroxy-substituted benzo[d]thiazole intermediate.
- Williamson ether synthesis is a common method for O-methylation, involving the reaction of a hydroxy group with methyl iodide or dimethyl sulfate in the presence of a base.
Reaction Optimization and Variations
Catalyst and Reagent Choices
- Potassium thiocyanate and bromine in acetic acid are the standard reagents for benzo[d]thiazole ring formation.
- Alternative catalysts such as ammonium chloride, iodine, palladium acetate, and copper salts have been reported but are less commonly used for this specific compound.
- Protection of hydroxy groups during cyclization can be achieved using tert-butyldimethylsilyl (TBDMS) groups, which facilitate selective derivatization and improve yields.
Reaction Conditions
Data Tables Summarizing Key Preparation Steps
Spectroscopic Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the formation of the benzo[d]thiazole core, methyl ester, methoxy, and hydroxymethyl groups. Chemical shifts for methyl ester (around δ 3.7–3.8 ppm), methoxy (δ ~3.7 ppm), and hydroxymethyl protons are diagnostic.
- High-Performance Liquid Chromatography (HPLC) : Used to monitor reaction progress and purity, with distinct retention times for intermediates and final product.
- Mass Spectrometry (MS) : Confirms molecular weight consistent with the target compound.
Comparative Perspectives from Literature
- The described bromine/KSCN cyclization method is widely accepted for synthesizing benzo[d]thiazole cores with carboxylate substituents, offering reproducibility and scalability.
- Alternative synthetic routes, such as Hantzsch thiazole synthesis and condensation with α-haloketones, are more common for other thiazole derivatives but less directly applicable here.
- Protection strategies for hydroxy groups during synthesis improve yield and facilitate selective functionalization, as demonstrated with TBDMS protection.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of a nitro group results in an amine derivative .
Scientific Research Applications
Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate is a chemical compound featuring a benzothiazole core with hydroxymethyl and methoxy groups that contribute to its chemical properties and potential biological activities. While specific data on this compound's biological activity remains limited, research on similar compounds suggests significant potential as antibacterial agents.
Synthesis and Chemical Properties
Potential Applications in Medicinal Chemistry
This compound and its derivatives are being explored for potential use in pharmaceuticals, particularly for targeting bacterial infections, due to their ability to inhibit key enzymes involved in bacterial DNA replication.
Biological Activities and Interactions
- Antibacterial Agents : Benzothiazole derivatives have been studied for their ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication, thus showing potential against Gram-positive bacteria .
- Enzyme Interactions : Studies on related benzothiazole compounds have shown interactions with DNA gyrase and topoisomerase IV, leading to antibacterial effects.
Table 1: Examples of Benzothiazole Derivatives and Their Activities
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Benzothiazole-6-carboxylic acid | Contains carboxylic acid group | Known for antibacterial properties against Gram-positive bacteria |
| Methyl 2-amino-4-methoxybenzothiazole-6-carboxylate | Amino group instead of hydroxymethyl | Exhibits different biological activity profiles |
| Benzothiazole derivatives with halogen substitutions | Halogenated variants | Enhanced lipophilicity, which may affect bioavailability |
Other Benzothiazole Derivatives
- Antimicrobial and Anticancer Research: N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide has shown potential in antimicrobial and anticancer research.
- Anticancer Mechanism: Some benzothiazole-based compounds can inhibit tubulin polymerization, blocking cancer cell proliferation by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
- Anticonvulsant Properties: 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed anticonvulsant properties .
Mechanism of Action
The mechanism of action of methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In cancer cells, it may induce apoptosis by targeting specific signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Table 1: Substituent Profiles and Molecular Properties
Key Observations :
- Substituent Position : The 4-methoxy group in the target compound may confer greater metabolic stability compared to the 4-hydroxy group in compound 15, which requires protective strategies during synthesis .
- Biological Activity: Amino-substituted analogs (e.g., compound 15) demonstrate DNA gyrase inhibition, suggesting that the hydroxymethyl group in the target compound may alter binding interactions with enzymatic targets .
Physicochemical and Spectral Data
- Solubility : The target compound’s hydroxymethyl group likely increases solubility in polar solvents compared to chloro- or methyl-substituted derivatives (e.g., Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate) .
- pKa : Predicted pKa values for analogs (e.g., -0.88 for Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate) suggest variable protonation states under physiological conditions, influencing bioavailability .
- NMR Signatures: Distinct ¹H-NMR shifts for hydroxymethyl (~δ 4.5–5.0 ppm) and methoxy (~δ 3.8 ppm) groups differentiate the target compound from amino- or chloro-substituted analogs .
Biological Activity
Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H11NO4S, with a molecular weight of 253.28 g/mol. The compound features a benzothiazole core, characterized by the fusion of benzene and thiazole rings, and includes hydroxymethyl and methoxy groups that enhance its reactivity and biological potential.
Synthesis
The synthesis of this compound can be achieved through various methods involving starting materials that contain the necessary functional groups. A typical synthetic pathway may involve the reaction of 4-methoxybenzyl chloride with a suitable precursor under basic conditions in a solvent like N,N-dimethylformamide (DMF)【3】. The presence of hydroxymethyl and methoxy groups allows for further chemical transformations, such as oxidation or nucleophilic substitutions, which can lead to derivatives with enhanced biological activities【3】.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. The structure-activity relationship (SAR) indicates that modifications in the benzothiazole framework can significantly influence antiproliferative activity against various cancer cell lines【2】【4】. For instance, derivatives of thiazoles have shown improved potency against melanoma and prostate cancer cells, with some compounds exhibiting IC50 values in the low nanomolar range【2】.
The proposed mechanism of action for these compounds includes inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division【2】. Additionally, related compounds have demonstrated the ability to intercalate with DNA, leading to cytotoxic effects via apoptosis pathways【4】.
Case Studies and Research Findings
- Antiproliferative Activity : A study on a series of thiazole derivatives showed that modifications to the methoxy and hydroxymethyl groups could enhance their anticancer efficacy. Compounds were tested against several cancer cell lines, revealing significant growth inhibition【2】【4】.
- Inhibition Studies : Interaction studies involving this compound have focused on its binding affinity to biological targets such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and present potential therapeutic targets for antibacterial applications【3】【5】.
- Pharmacological Applications : The compound's derivatives are being explored for their ability to inhibit key enzymes involved in bacterial infections, suggesting a dual role in both anticancer and antibacterial therapies【3】【5】.
Data Table: Biological Activity Overview
| Compound Name | Biological Activity | IC50 Values (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Anticancer | Low nM | Inhibition of tubulin polymerization |
| Related Thiazole Derivatives | Antiproliferative | 0.20–2.58 | DNA intercalation; apoptosis induction |
| Benzothiazole Derivatives | Antibacterial | Varies | Inhibition of DNA gyrase |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step procedures involving nucleophilic substitution, cyclization, and functional group modifications. For example:
- Step 1 : Condensation of substituted anilines with thiocyanates in glacial acetic acid under bromine catalysis forms the benzothiazole core .
- Step 2 : Esterification or hydroxyl group protection using methoxy or hydroxymethyl substituents under reflux conditions with DMF or acetonitrile as solvents .
- Critical Factors : Reaction time, temperature, and stoichiometry of reagents significantly affect yields. For instance, prolonged heating (>6 hours) during cyclization steps can improve purity but may reduce yields due to side reactions (e.g., 20–24% yields reported in analogous syntheses) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Focus on aromatic protons (δ 7.2–8.3 ppm for thiazole and benzoate rings) and ester/methoxy groups (δ 3.7–3.9 ppm for OCH3 and COOCH3) . Splitting patterns (e.g., doublets for coupling with adjacent protons) confirm substitution positions.
- HPLC-MS : Use reverse-phase C18 columns with UV detection (254 nm) to assess purity (>95% required for biological assays). HRMS (ESI+) provides accurate mass confirmation (e.g., [M+H]+ m/z calculated within 2 ppm error) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this benzothiazole derivative?
- Methodological Answer :
- DFT Workflow : Use hybrid functionals (e.g., B3LYP with exact exchange corrections) to calculate HOMO/LUMO energies, electrostatic potential maps, and Fukui indices. Basis sets like 6-311+G(d,p) are recommended for accuracy .
- Applications : Predict nucleophilic/electrophilic sites for further functionalization (e.g., hydroxymethyl group as a reactive handle for conjugation) .
- Validation : Compare computed IR/Raman spectra with experimental data to refine computational models .
Q. What strategies resolve contradictions in biological activity data for structurally similar benzothiazole analogs?
- Methodological Answer :
- Case Study : Analogous compounds (e.g., DNA gyrase inhibitors) show variability in MIC values against Acinetobacter baumannii. Key factors include:
- Substituent Effects : Electron-withdrawing groups (e.g., dichloropyrrole in 6s4) enhance target binding but may reduce solubility .
- Crystallographic Validation : Use SHELX-refined X-ray structures to correlate steric/electronic features with activity. For example, π-stacking interactions with gyrase active sites are critical .
- Statistical Analysis : Apply multivariate regression to decouple steric, electronic, and solubility contributions .
Q. How do crystallization conditions impact the solid-state structure and stability of this compound?
- Methodological Answer :
- Software Tools : Use WinGX or ORTEP-3 for crystallographic refinement. Key parameters:
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) promote single-crystal growth but may introduce lattice impurities .
- Temperature Gradients : Slow cooling (0.5°C/min) from saturated solutions reduces defects .
- Stability Tests : Monitor hygroscopicity via TGA/DSC; methoxy groups can enhance moisture resistance compared to hydroxylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
